Ompenaclid

説明

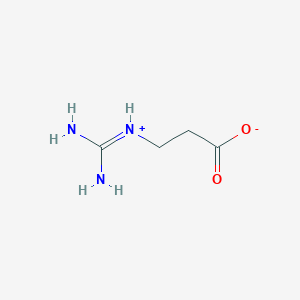

Structure

3D Structure

特性

IUPAC Name |

3-(diaminomethylideneamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c5-4(6)7-2-1-3(8)9/h1-2H2,(H,8,9)(H4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXXSJLYVJEBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188795 | |

| Record name | Guanidinopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-Guanidinopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

353-09-3 | |

| Record name | β-Guanidinopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidinopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidinopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-guanidinopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ompenaclid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL1984YRKA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ompenaclid in RAS-Mutated Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ompenaclid (RGX-202) is a first-in-class, orally bioavailable small molecule inhibitor of the creatine (B1669601) transporter SLC6A8. In the context of RAS-mutated cancers, which exhibit heightened metabolic demands, this compound disrupts the intracellular energy balance by blocking the uptake of creatine and phosphocreatine (B42189). This leads to a significant depletion of intracellular ATP stores, ultimately triggering apoptosis in cancer cells. Preclinical and clinical data suggest that tumors with RAS mutations have a particular dependency on the creatine transport pathway, making this compound a promising targeted therapeutic strategy for this patient population. This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and methodologies used to evaluate this compound in RAS-mutated cancers.

Introduction: Targeting Metabolic Vulnerabilities in RAS-Mutated Cancers

RAS mutations are among the most prevalent oncogenic drivers in human cancers, including colorectal, pancreatic, and non-small cell lung cancers. These mutations lead to constitutive activation of downstream signaling pathways that promote uncontrolled cell proliferation and survival. A key hallmark of RAS-mutant tumors is their altered metabolic state, characterized by an increased demand for energy and biosynthetic precursors to sustain rapid growth. This metabolic reprogramming creates unique vulnerabilities that can be exploited for therapeutic intervention.

One such vulnerability lies in the cellular energy dynamics, particularly the reliance on alternative energy sources under conditions of metabolic stress, such as hypoxia, which is common in solid tumors. The creatine kinase (CKB)/SLC6A8 pathway has been identified as a critical component of this adaptive metabolic response in some cancers.

This compound: A Novel Inhibitor of the Creatine Transporter SLC6A8

This compound is a small molecule designed to competitively inhibit the Solute Carrier Family 6 Member 8 (SLC6A8), a transporter responsible for the uptake of creatine into cells. By blocking this transporter, this compound effectively cuts off the cell's supply of exogenous creatine, a crucial component of the phosphocreatine (PCr) energy shuttle.

The CKB/SLC6A8 Pathway: A Key Energy Reservoir

Under hypoxic conditions, cancer cells can upregulate Creatine Kinase B (CKB), which facilitates the generation of ATP from phosphocreatine. Phosphocreatine is imported into the cells via the SLC6A8 transporter.[1][2][3][4] This pathway provides a rapid source of ATP, supplementing glycolysis and oxidative phosphorylation, particularly when energy demands are high.[1][2][3][4]

Mechanism of Action in RAS-Mutated Cancers

The primary mechanism of action of this compound in RAS-mutated cancers is the induction of an energy crisis, leading to apoptotic cell death.[5] This is achieved through the following key steps:

-

Inhibition of Creatine Uptake: this compound competitively binds to the SLC6A8 transporter, preventing the influx of creatine and phosphocreatine into the cancer cells.[5]

-

Depletion of Intracellular Phosphocreatine and ATP: The blockade of creatine uptake leads to a rapid depletion of the intracellular phosphocreatine pool. Consequently, the ability of CKB to regenerate ATP is severely hampered, resulting in a significant drop in overall intracellular ATP levels.[5]

-

Induction of Apoptosis: The severe energy deficit triggers a cascade of events culminating in programmed cell death (apoptosis).[5]

Preclinical studies have indicated that RAS-mutant tumors exhibit a greater dependence on the CKB/SLC6A8 pathway for survival, rendering them more susceptible to the effects of this compound.[6]

Downstream Metabolic Consequences

The depletion of intracellular ATP by this compound has broader implications for cellular metabolism. Key biosynthetic pathways that are highly dependent on ATP, such as pyrimidine (B1678525) and fatty acid synthesis, are subsequently inhibited.[2][6][7] These pathways are crucial for generating the building blocks necessary for rapid cell proliferation, and their disruption further contributes to the anti-tumor effects of this compound.

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in various preclinical models of colorectal cancer, including those with KRAS mutations.

In Vitro Studies

While specific IC50 values for a comprehensive panel of RAS-mutated versus wild-type cell lines are not publicly available in a structured format, in vitro studies have demonstrated that this compound robustly inhibits creatine import and reduces cell growth.[5] Treatment of cancer cells with this compound leads to a near-complete depletion of phosphocreatine (>99%), a significant reduction in cellular creatine (>79%), and a substantial decrease in intracellular ATP levels (46%) under hypoxic conditions.[5]

In Vivo Xenograft Studies

This compound has demonstrated significant anti-tumor efficacy in patient-derived xenograft (PDX) models of colorectal cancer, including those harboring KRAS mutations.

Table 1: Tumor Growth Inhibition in Colorectal Cancer Patient-Derived Xenograft (PDX) Models

| PDX Model | KRAS Status | Treatment | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|---|

| CLR4 | G13D | This compound (800 mg/kg diet) | Significant | [8] |

| CLR7 | G12V | This compound (800 mg/kg diet) | Significant | [8] |

| CLR24 | Wild-Type | This compound (800 mg/kg diet) | Significant | [8] |

| CLR30 | G12D | this compound (800 mg/kg diet) | Significant |[8] |

Note: The term "Significant" is used as reported in the source, which provided graphical representations of tumor growth inhibition without specific percentage values in the accessible text.

A broader analysis across 43 colorectal PDX models revealed that 49% of tumors with diverse KRAS mutations exhibited a single-agent antitumor efficacy of greater than 30% relative to control animals.[9]

Clinical Development in RAS-Mutated Cancers

This compound is currently being evaluated in clinical trials for the treatment of patients with RAS-mutant advanced colorectal cancer. The phase 1/2 study NCT03597581 is assessing the safety and efficacy of this compound in combination with FOLFIRI and bevacizumab.[9][10] Preliminary data from this trial have shown encouraging clinical activity in this patient population.[10]

Table 2: Clinical Trial Information for this compound (NCT03597581)

| Parameter | Details |

|---|---|

| Phase | Phase 1/2 |

| Title | A Study of RGX-202-01 (this compound) as Combination Therapy in RAS Mutant Advanced Colorectal Cancer |

| Status | Completed |

| Conditions | RAS Mutant Advanced Colorectal Cancer |

| Interventions | This compound in combination with FOLFIRI and bevacizumab |

| Primary Outcome Measures | Maximum Tolerated Dose (MTD), Objective Response Rate (ORR), Treatment-Emergent Adverse Events (TEAEs) |

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action```dot

Caption: Workflow for assessing this compound efficacy in patient-derived xenograft models.

Detailed Experimental Protocols

Cell Viability Assay (General Protocol)

Cell viability in response to this compound can be assessed using various standard assays such as MTT or XTT.

-

Cell Seeding: Plate cancer cells (e.g., KRAS-mutant and wild-type colorectal cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2). For hypoxia studies, incubate under hypoxic conditions (e.g., 1% O2).

-

Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or XTT solution) to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Incubate the plates for the time specified in the assay protocol to allow for the conversion of the substrate by metabolically active cells.

-

Absorbance Reading: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

In Vivo Patient-Derived Xenograft (PDX) Model Protocol

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

-

Tumor Implantation: Surgically implant small fragments (~25 mm³) of patient-derived colorectal tumors subcutaneously into the flanks of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach a specified volume (e.g., 100-250 mm³), randomize the mice into control and treatment groups (n=10 per group). Administer this compound through a supplemented diet (e.g., 400-800 mg/kg) or by oral gavage. The control group receives a vehicle diet. [8]5. Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like CKB, and molecular analysis).

-

Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the treatment effect.

In Vitro Creatine Uptake Assay (General Protocol using Radiolabeled Creatine)

-

Cell Culture: Culture cancer cells to near confluency in appropriate plates.

-

Pre-incubation: Wash the cells with a sodium-containing buffer and pre-incubate them with or without this compound at various concentrations for a specified time.

-

Uptake Initiation: Initiate creatine uptake by adding a buffer containing a known concentration of radiolabeled creatine (e.g., [14C]-creatine).

-

Incubation: Incubate the cells for a short period to allow for creatine uptake.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Scintillation Counting: Measure the amount of radiolabeled creatine in the cell lysates using a scintillation counter.

-

Data Analysis: Normalize the creatine uptake to the protein concentration of the cell lysates and calculate the inhibition of creatine uptake by this compound.

Conclusion

This compound represents a novel and targeted therapeutic approach for RAS-mutated cancers by exploiting their metabolic vulnerability in the creatine-dependent energy pathway. Its mechanism of action, centered on the inhibition of the SLC6A8 creatine transporter and subsequent induction of an energy crisis, has been validated in preclinical models. The ongoing clinical development of this compound holds promise for a new treatment paradigm for patients with RAS-mutant colorectal cancer, a population with a high unmet medical need. Further research into the detailed downstream signaling consequences and potential resistance mechanisms will be crucial for optimizing its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. inspirna.com [inspirna.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Inspirna Announces Clinical Data from Phase 1b/2 Study of this compound (RGX-202) in Advanced Colorectal Cancer at ESMO Congress 2023 - BioSpace [biospace.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Molecular subtypes of colorectal cancer in pre-clinical models show differential response to targeted therapies: Treatment implications beyond KRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 9. researchgate.net [researchgate.net]

- 10. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Ompenaclid in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ompenaclid (RGX-202) is a first-in-class, orally bioavailable small molecule inhibitor of the creatine (B1669601) transporter SLC6A8. While extensive preclinical and clinical development has focused on its role in colorectal cancer, the underlying mechanism of action holds significant therapeutic potential for other malignancies, including non-small cell lung cancer (NSCLC). This technical guide synthesizes the available preclinical data and provides a scientific rationale for the investigation of this compound in NSCLC. Although direct preclinical studies of this compound in NSCLC models are not extensively published, recent research has established the critical role of its target, SLC6A8, in NSCLC pathogenesis. This document will detail the mechanism of action of this compound, the compelling evidence for SLC6A8 as a therapeutic target in NSCLC, and relevant preclinical findings from other tumor types that support its potential application in lung cancer.

Introduction: The Emerging Role of Creatine Metabolism in Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One such adaptation is the exploitation of the creatine kinase system to manage cellular energy homeostasis, particularly under the hypoxic conditions prevalent in solid tumors. The creatine transporter SLC6A8 (solute carrier family 6 member 8) is a key component of this system, responsible for the uptake of creatine into cells.

This compound (RGX-202): A Novel Inhibitor of SLC6A8

This compound is a potent and selective inhibitor of SLC6A8. By blocking the transport of creatine into cancer cells, this compound disrupts their energy metabolism, leading to ATP depletion and subsequent cell death.

The Rationale for Targeting SLC6A8 in NSCLC

While direct preclinical studies on this compound in NSCLC are limited, the rationale for its use is strongly supported by the emerging role of its target, SLC6A8, in this disease.

Recent studies have demonstrated that SLC6A8 is significantly upregulated in human NSCLC tissues compared to adjacent normal tissues.[1][2] High expression of SLC6A8 has been correlated with poor prognosis in NSCLC patients.[2]

Table 1: Summary of SLC6A8 Expression in NSCLC

| Finding | Significance | Reference |

| SLC6A8 protein expression is significantly higher in human lung cancer tissues compared to adjacent tissues. | Establishes SLC6A8 as a tumor-associated protein in NSCLC. | [1][2] |

| SLC6A8 mRNA is highly expressed in NSCLC and is related to poor prognosis. | Suggests SLC6A8 has a functional role in NSCLC progression and could be a prognostic biomarker. | |

| Overexpression of SLC6A8 promotes proliferation, migration, and invasion of NSCLC cells in vitro. | Indicates that SLC6A8 is a driver of the malignant phenotype in NSCLC. | |

| Knockdown of SLC6A8 inhibits the proliferation, migration, and invasion of NSCLC cells. | Validates SLC6A8 as a potential therapeutic target in NSCLC. |

Preclinical Evidence from Colorectal Cancer Models

The most extensive preclinical data for this compound comes from studies in colorectal cancer (CRC), where it has demonstrated robust anti-tumor activity. These findings provide a strong foundation for its potential efficacy in other SLC6A8-expressing tumors like NSCLC.

Table 2: In Vitro Activity of this compound in Colorectal Cancer Cells

| Cell Line | Treatment | Effect | Reference |

| CRC cells | This compound | Inhibition of creatine import, reduction in intracellular phosphocreatine (B42189) and ATP levels, induction of apoptosis. |

Table 3: In Vivo Anti-Tumor Activity of this compound in Colorectal Cancer Xenograft Models

| Model | Treatment | Outcome | Reference |

| Subcutaneous CRC xenografts | This compound | Significant tumor growth inhibition. | |

| Patient-derived xenograft (PDX) tumors | This compound | Suppression of tumor growth. | |

| CRC models | This compound in combination with 5-fluorouracil (B62378) or leflunomide | Tumor regressions. |

Proposed Mechanism of Action in NSCLC

Based on its known mechanism in other cancers and the established role of SLC6A8 in NSCLC, the proposed mechanism of action for this compound in NSCLC is as follows:

References

- 1. SLC6A8 is involved in the progression of non-small cell lung cancer through the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SLC6A8 is involved in the progression of non-small cell lung cancer through the Notch signaling pathway - Feng - Annals of Translational Medicine [atm.amegroups.org]

Ompenaclid and the Induction of Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ompenaclid (RGX-202) is a first-in-class, orally bioavailable small molecule inhibitor of the creatine (B1669601) transporter SLC6A8. By disrupting creatine uptake, this compound depletes intracellular pools of creatine and phosphocreatine (B42189), leading to a reduction in adenosine (B11128) triphosphate (ATP) levels. This metabolic stress preferentially triggers apoptosis in cancer cells, particularly those with high energy demands, such as colorectal cancers (CRC) with RAS mutations. This technical guide provides an in-depth overview of the core mechanism of this compound-induced apoptosis, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such adaptation involves the creatine kinase system, which plays a crucial role in cellular energy homeostasis by maintaining ATP levels. The creatine transporter SLC6A8 is responsible for the uptake of creatine, a precursor for the high-energy phosphocreatine shuttle. In certain tumor types, particularly under hypoxic conditions, there is an increased reliance on this pathway for energy.

This compound is a novel therapeutic agent that targets this metabolic vulnerability. By inhibiting SLC6A8, this compound effectively starves cancer cells of a critical energy source, leading to metabolic catastrophe and programmed cell death.[1][2] Preclinical and clinical studies have demonstrated the potential of this compound as a promising anti-cancer agent, especially in RAS-mutant colorectal cancer.[2][3]

Mechanism of Action: From Metabolic Stress to Apoptosis

The primary mechanism of action of this compound is the inhibition of the creatine transporter SLC6A8.[4] This targeted inhibition sets off a cascade of events culminating in the induction of apoptosis in tumor cells.

Inhibition of Creatine Uptake and ATP Depletion

This compound competitively binds to the SLC6A8 transporter, blocking the cellular uptake of creatine. This leads to a significant reduction in the intracellular pools of both creatine and its phosphorylated form, phosphocreatine. Phosphocreatine is a vital component of the phosphocreatine shuttle, which rapidly replenishes ATP at sites of high energy consumption. The depletion of phosphocreatine impairs this crucial energy buffering system, resulting in a substantial decrease in intracellular ATP levels. This energy crisis is particularly detrimental to cancer cells with high metabolic rates, such as those harboring RAS mutations.

The Link to p53-Mediated Apoptosis

While the direct link is still under investigation, the metabolic stress induced by this compound, specifically ATP depletion, is a known activator of the tumor suppressor protein p53. p53 plays a central role in orchestrating cellular responses to stress, including cell cycle arrest and apoptosis. Under conditions of metabolic distress, p53 can be stabilized and activated, leading to the transcriptional upregulation of its pro-apoptotic target genes.

One intriguing connection lies in p53's ability to regulate enzymes involved in creatine metabolism. Studies have shown that p53 can activate Guanidinoacetate methyltransferase (GAMT), an enzyme involved in the final step of creatine synthesis, to promote apoptosis under starvation conditions. This suggests a potential feedback loop where metabolic disruption in the creatine pathway can trigger a p53-dependent apoptotic response.

Induction of the Intrinsic Apoptotic Pathway

Activated p53 transcriptionally upregulates several key effectors of the intrinsic (mitochondrial) apoptotic pathway. Among these are the BH3-only proteins PUMA (p53 Upregulated Modulator of Apoptosis) and Noxa. PUMA and Noxa are potent pro-apoptotic proteins that act by neutralizing anti-apoptotic Bcl-2 family members and by directly activating the pro-apoptotic effector proteins BAX and BAK.

The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), a critical point of no return in the apoptotic process. MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Preclinical studies have confirmed that this compound treatment leads to a significant increase in apoptosis in tumor cells, as evidenced by increased cleaved caspase-3 staining.

This compound-p53 Signaling Pathway

Quantitative Data Presentation

Table 1: Preclinical In Vivo Efficacy of this compound (RGX-202)

| Model System | Cancer Type | Treatment | Outcome | Reference |

| Syngeneic (CT26) | Colorectal (KRAS G12D) | RGX-202 | Significant tumor growth inhibition | |

| Syngeneic (MC38) | Colorectal (KRAS WT) | RGX-202 | Substantial tumor growth inhibition | |

| PDX (CLR4) | Colorectal (KRAS WT) | Oral RGX-202 | 65% reduction in tumor growth | |

| PDX (CLR7, CLR24, CLR30) | Colorectal (KRAS G12V, G12C, G12R) | Oral RGX-202 | Tumor regressions | |

| Xenograft | Colon Cancer (KRAS WT & Mutant) | Oral RGX-202 | Significant suppression of tumor growth |

Table 2: Clinical Efficacy of this compound in Combination with FOLFIRI/Bevacizumab in Advanced/Metastatic Colorectal Cancer (ESMO 2023 Data)

| Patient Population | Endpoint | Result | Reference |

| RAS-mutant mCRC (n=30 evaluable) | Objective Response Rate (ORR) | 37% | |

| RAS-mutant mCRC (n=41) | Median Progression-Free Survival (mPFS) | 10.2 months | |

| RAS-mutant mCRC (n=41) | Median Overall Survival (mOS) | 19.1 months |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., colorectal cancer lines with known RAS status)

-

Complete culture medium

-

This compound (RGX-202)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well.

-

Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Apoptotic Markers

This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

This compound-treated and control cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-PUMA, anti-Noxa, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction

This protocol is used to assess the interaction between MDM2 and p53.

Materials:

-

Cell lysates

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

Elution buffer (e.g., Laemmli buffer)

-

Western blot reagents (as described in 4.2)

Procedure:

-

Prepare cell lysates using a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes by boiling the beads in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the interacting partners (e.g., blot for p53 after IP with MDM2 antibody).

Quantitative Real-Time PCR (qRT-PCR) for p53 Target Genes

This protocol is used to measure the mRNA expression levels of p53 target genes like PUMA and Noxa.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for PUMA, Noxa, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from this compound-treated and control cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualization of Experimental Workflow

Experimental Workflow for this compound Evaluation

Conclusion

This compound represents a novel and targeted approach to cancer therapy by exploiting the metabolic vulnerabilities of tumor cells. Its ability to inhibit the SLC6A8 creatine transporter, leading to ATP depletion and subsequent induction of apoptosis, provides a compelling rationale for its clinical development. The potential involvement of the p53 signaling pathway in this process further underscores the intricate interplay between cellular metabolism and tumor suppression. The detailed experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and other SLC6A8 inhibitors. Continued research in this area holds promise for the development of new and effective treatments for a range of cancers with high unmet medical needs.

References

Whitepaper: The Hypoxia-SLC6A8 Axis: A Critical Regulator of Tumor Metabolism and Survival

Executive Summary

Hypoxia, or low oxygen tension, is a defining characteristic of the solid tumor microenvironment and a primary driver of cancer progression, metastasis, and therapeutic resistance.[1][2][3] Tumor cells must undergo significant metabolic reprogramming to survive and proliferate in these harsh conditions. Emerging evidence has identified the Solute Carrier Family 6 Member 8 (SLC6A8), the primary transporter responsible for cellular creatine (B1669601) uptake, as a key player in this adaptive response.[4][5][6] In various cancer types, including triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC), hypoxia induces the upregulation of SLC6A8.[1][4][7] This leads to increased intracellular creatine accumulation, which bolsters the cell's ability to manage energy homeostasis and combat oxidative stress, thereby promoting survival and antagonizing cell death pathways.[1][4][5][7] The regulation of SLC6A8 under hypoxia is complex, involving both Hypoxia-Inducible Factor 1-alpha (HIF-1α) and NF-κB-dependent signaling pathways. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies relevant to the hypoxia-SLC6A8 link, highlighting its potential as a therapeutic target.

Regulatory Mechanisms and Signaling Pathways

The upregulation of SLC6A8 in response to hypoxia is not governed by a single mechanism but rather by context-dependent signaling pathways, primarily involving the transcription factors HIF-1α and NF-κB.

HIF-1α-Dependent Regulation

In many cancers, the cellular response to hypoxia is orchestrated by HIF-1. Under normoxic conditions, the HIF-1α subunit is hydroxylated and targeted for proteasomal degradation. Under hypoxia, this degradation is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and form a heterodimer with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes to activate their transcription.[8] In hepatocellular carcinoma, a strong correlation between HIF-1α and SLC6A8 expression has been demonstrated, suggesting direct transcriptional regulation.[1][9]

NF-κB-Dependent Regulation

In triple-negative breast cancer, the hypoxic induction of SLC6A8 has been shown to be dependent on the p65/NF-κB signaling pathway.[4][7] This study found that silencing HIF-1α or HIF-2α did not prevent the hypoxic upregulation of SLC6A8, indicating a distinct, HIF-independent regulatory mechanism in this cancer subtype. Hypoxia can act as an inflammatory stimulus, activating the NF-κB pathway, which in turn drives the expression of adaptive genes like SLC6A8.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Hypoxia-Induced Creatine Uptake Reprograms Metabolism to Antagonize PARP1-Mediated Cell Death and Facilitate Tumor Progression in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Defining the Role of Hypoxia-Inducible Factor 1 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SLC6A8-mediated intracellular creatine accumulation enhances hypoxic breast cancer cell survival via ameliorating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. It Is Not Just About Storing Energy: The Multifaceted Role of Creatine Metabolism on Cancer Biology and Immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SLC6A8 Knockdown Suppresses the Invasion and Migration of Human Hepatocellular Carcinoma Huh-7 and Hep3B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SLC6A8-mediated intracellular creatine accumulation enhances hypoxic breast cancer cell survival via ameliorating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HIF-1-Independent Mechanisms Regulating Metabolic Adaptation in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Potential Application of Ompenaclid in Duchenne Muscular Dystrophy

Executive Summary

Duchenne muscular dystrophy (DMD) is a fatal X-linked recessive disorder characterized by progressive muscle degeneration. The underlying pathology is complex, involving chronic inflammation, impaired muscle regeneration, and significant metabolic dysregulation. A key area of investigation is the decline in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels within dystrophic muscle, which cripples cellular energy production and exacerbates disease progression. While various strategies are being explored to counteract this NAD+ depletion, this guide focuses on this compound (RGX-202), a compound with a distinct mechanism of action targeting creatine (B1669601) transport, and its potential, though less direct, implications for DMD. This document will delineate the established role of NAD+ metabolism in DMD, detail the known mechanism of this compound, and present the therapeutic rationale for its investigation in this disease context.

The Role of NAD+ Depletion in Duchenne Muscular Dystrophy

Emerging research highlights the critical role of NAD+ homeostasis in muscle health and the detrimental impact of its depletion in DMD. In dystrophic muscle, NAD+ levels are significantly reduced due to a combination of factors.[1][2] Chronic inflammation and DNA damage lead to the overactivation of NAD+-consuming enzymes, primarily poly(ADP-ribose) polymerases (PARPs) and the immune enzyme CD38.[1][3][4] Concurrently, the expression of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway, is reduced.[1][4]

This depletion of the cellular NAD+ pool has profound consequences:

-

Mitochondrial Dysfunction: NAD+ is an essential cofactor for mitochondrial respiration and ATP production. Its scarcity impairs energy metabolism, contributing to muscle weakness and fatigue.[1][5]

-

Impaired Sirtuin Activity: Sirtuins, particularly SIRT1, are NAD+-dependent deacetylases that regulate mitochondrial biogenesis and protect against oxidative stress. Reduced NAD+ levels lead to decreased SIRT1 activity, further compromising mitochondrial function.[4]

-

Exacerbated Inflammation and Fibrosis: The metabolic dysregulation and cellular stress resulting from NAD+ depletion contribute to a chronic inflammatory state and the progressive replacement of muscle tissue with fibrotic scar tissue.[1][2]

The central role of NAD+ depletion in DMD pathology is a compelling therapeutic target. Preclinical studies have demonstrated that replenishing NAD+ pools with precursors like nicotinamide riboside (NR) can ameliorate disease phenotypes in animal models.[1][5][6]

Signaling Pathway: NAD+ Depletion in DMD

The following diagram illustrates the key molecular events leading to and resulting from NAD+ depletion in the context of Duchenne muscular dystrophy.

This compound (RGX-202): Mechanism of Action

This compound is a first-in-class, oral small-molecule inhibitor of the creatine transporter SLC6A8.[7][8][9] Its primary mechanism of action, characterized mainly in the context of oncology, is the disruption of cellular bioenergetics in rapidly proliferating cells.[8]

-

Creatine Transport Inhibition: this compound blocks the uptake of creatine into cells by inhibiting the SLC6A8 transporter.[7][8]

-

Depletion of Phosphocreatine (B42189) and ATP: Creatine is essential for the phosphocreatine (PCr) shuttle, a system that rapidly replenishes adenosine (B11128) triphosphate (ATP) during periods of high energy demand. By blocking creatine import, this compound leads to a significant reduction in intracellular PCr and, subsequently, a depletion of ATP levels.[7][8]

This disruption of energy homeostasis has been shown to induce apoptosis in cancer cells that have a high metabolic rate and are dependent on the creatine kinase system.[7][8] While not directly targeting the NAD+ salvage pathway, this compound's impact on cellular ATP, the ultimate product of NAD+-dependent mitochondrial respiration, provides a rationale for its investigation in energy-deficient diseases like DMD.

Signaling Pathway: this compound's Mechanism of Action

The following diagram outlines the established mechanism of this compound.

References

- 1. NAD+ repletion improves muscle function in muscular dystrophy and counters global PARylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD+ repletion improves muscle function in muscular dystrophy and counters global PARylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blocking NAD⁺ Degradation Improves Heart and Muscle Function in Duchenne Muscular Dystrophy [nad.com]

- 4. researchgate.net [researchgate.net]

- 5. musculardystrophynews.com [musculardystrophynews.com]

- 6. 2minutemedicine.com [2minutemedicine.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. inspirna.com [inspirna.com]

- 9. Merck Expands Colorectal Cancer Portfolio Through Licensing Agreement with Inspirna [merckgroup.com]

Synergistic Potential of Ompenaclid with Chemotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ompenaclid (RGX-202) is a first-in-class, orally administered small molecule inhibitor of the creatine (B1669601) transporter SLC6A8. By disrupting the energy metabolism of cancer cells, this compound presents a novel therapeutic strategy, particularly for challenging malignancies such as RAS-mutant metastatic colorectal cancer (mCRC). Preclinical and clinical evidence increasingly supports the synergistic potential of this compound when used in combination with standard-of-care chemotherapy. This document provides a comprehensive technical overview of the mechanism of action, preclinical evidence, and clinical data supporting the combination of this compound with chemotherapy, with a focus on its application in advanced colorectal cancer. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this promising area of oncology.

Introduction to this compound (RGX-202)

This compound is a novel investigational drug that targets a key metabolic vulnerability in cancer cells.[1] Unlike conventional cytotoxic agents, this compound's mechanism of action is centered on depleting the energy reserves of tumor cells, thereby inducing apoptosis and inhibiting tumor growth.[2][3] This unique approach has shown particular promise in cancers with high metabolic demands and those that have developed resistance to other treatments.[4]

Target: The Creatine Transporter SLC6A8

This compound's primary target is the creatine transporter SLC6A8, a protein responsible for the uptake of creatine into cells.[5] In certain cancer types, particularly under hypoxic conditions, the expression and activity of SLC6A8 are upregulated.[6] This allows cancer cells to import creatine, a critical component in the phosphocreatine (B42189) (PCr) energy shuttle system, which rapidly regenerates adenosine (B11128) triphosphate (ATP) to meet the high energy demands of proliferation and survival.[7][8]

Mechanism of Action and Synergy with Chemotherapy

This compound acts as a competitive inhibitor of SLC6A8, effectively blocking the transport of creatine into cancer cells.[9] This leads to a cascade of metabolic disruptions that sensitize cancer cells to the effects of chemotherapy.

Depletion of Intracellular Energy Stores

By inhibiting creatine uptake, this compound leads to a significant reduction in intracellular phosphocreatine and subsequently, ATP levels.[2][10] This energy depletion has several downstream consequences that contribute to its anti-tumor activity and synergy with chemotherapy:

-

Inhibition of Pyrimidine (B1678525) Synthesis: The synthesis of pyrimidines, essential building blocks for DNA and RNA, is an energy-intensive process that relies on ATP. This compound-induced ATP depletion impairs pyrimidine synthesis, thereby hindering DNA replication and repair, which can enhance the efficacy of DNA-damaging chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[2]

-

Disruption of Fatty Acid Metabolism: Fatty acid metabolism, crucial for membrane synthesis and signaling in rapidly dividing cancer cells, is also highly dependent on ATP. By limiting the energy supply, this compound can disrupt these processes, further stressing the cancer cells and making them more susceptible to cytotoxic drugs.[2]

-

Induction of Apoptosis: The culmination of cellular stress from energy depletion and metabolic disruption is the induction of apoptosis, or programmed cell death.[3][9] Preclinical studies have shown that this compound monotherapy can trigger apoptosis, and this effect is potentiated when combined with chemotherapeutic agents.[11]

The following diagram illustrates the proposed mechanism of action of this compound and its synergistic interaction with chemotherapy.

References

- 1. inspirna.com [inspirna.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inspirna.com [inspirna.com]

- 6. A Study to Investigate this compound Combined With FOLFIRI Plus Bevacizumab in Advanced/Metastatic Colorectal Cancer [ctv.veeva.com]

- 7. inspirna.com [inspirna.com]

- 8. Phase I monotherapy dose escalation of RGX-202, a first-in-class oral inhibitor of the SLC6a8/CKB pathway, in patients with advanced gastrointestinal (GI) solid tumors. - ASCO [asco.org]

- 9. Facebook [cancer.gov]

- 10. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

On-Target Resistance Mechanisms to SLC6A8 Inhibitors: A Technical Guide to a Developing Field

Audience: Researchers, scientists, and drug development professionals.

Abstract: The solute carrier 6A8 (SLC6A8), or creatine (B1669601) transporter, is an emerging therapeutic target for various diseases, including certain cancers and neurological disorders. As inhibitors of SLC6A8 progress through preclinical and clinical development, the potential for acquired drug resistance becomes a critical consideration. On-target resistance, arising from genetic or conformational changes in the SLC6A8 protein itself, represents a primary mechanism by which therapeutic efficacy can be diminished. To date, specific on-target resistance mutations to SLC6A8 inhibitors have not been reported in the public scientific literature. This technical guide, therefore, provides a forward-looking overview of potential on-target resistance mechanisms, outlines established experimental methodologies for their identification and characterization, and presents a framework for proactively addressing this challenge in drug development.

Introduction to SLC6A8 and its Inhibition

The SLC6A8 transporter is responsible for the sodium- and chloride-dependent uptake of creatine into cells, a process vital for energy homeostasis in tissues with high energy demands, such as muscle and brain.[1] Dysregulation of creatine transport is implicated in Creatine Transporter Deficiency (CTD), a debilitating X-linked genetic disorder, and is being explored as a therapeutic vulnerability in cancers that are highly dependent on creatine metabolism.[2][3]

SLC6A8 inhibitors function primarily through two mechanisms[1]:

-

Competitive Inhibition: Small molecules that mimic creatine, such as RGX-202 (β-guanidinoproprionic acid), compete with the endogenous substrate for the binding site on the transporter, thereby blocking creatine uptake.[2]

-

Allosteric Modulation: Inhibitors may bind to a site distinct from the substrate-binding pocket, inducing a conformational change that reduces the transporter's activity.[1]

The development of resistance is a common challenge for targeted therapies.[2] While no specific on-target resistance mutations for SLC6A8 inhibitors have been documented, understanding potential mechanisms is crucial for the design of next-generation inhibitors and combination therapies.

Hypothetical On-Target Resistance Mechanisms

Based on established principles of drug resistance in other transporters and protein targets, on-target resistance to SLC6A8 inhibitors could arise from several classes of mutations within the SLC6A8 gene:

-

Mutations altering the inhibitor binding site: These are the most common form of on-target resistance. Single amino acid substitutions could reduce the binding affinity of a competitive or allosteric inhibitor without completely abolishing the transporter's ability to bind and translocate creatine. This would result in a significant increase in the inhibitor concentration required to achieve a therapeutic effect.

-

Mutations that favor a drug-resistant conformation: The transporter cycles through several conformational states to move creatine across the membrane. Mutations could stabilize a conformation to which the inhibitor has low affinity, effectively preventing the drug from binding while still allowing some level of substrate transport.

-

Mutations affecting transporter kinetics: Changes in the transporter's affinity for its substrates (creatine, Na+, Cl-) could indirectly impact inhibitor efficacy, particularly for competitive inhibitors.

Data Presentation: Anticipated Impact of Resistance Mutations

While experimental data is not yet available, the following tables illustrate how quantitative data on potential resistance mutations would be structured. These tables provide a template for summarizing key parameters that are essential for comparing the effects of different mutations.

Table 1: Hypothetical IC50 Shift for a Competitive SLC6A8 Inhibitor

| Mutation | Wild-Type IC50 (nM) | Mutant IC50 (nM) | Fold Change in IC50 | Putative Location |

| G152V | 50 | 5,000 | 100 | Substrate Binding Pocket |

| A351T | 50 | 1,250 | 25 | Extracellular Gate |

| W445L | 50 | 750 | 15 | Transmembrane Domain 8 |

IC50 values are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Kinetic Parameters of Resistant SLC6A8 Mutants

| Mutation | Creatine Km (µM) | Vmax (% of Wild-Type) | Inhibitor Ki (nM) |

| Wild-Type | 25 | 100% | 45 |

| G152V | 30 | 85% | 4,200 |

| A351T | 28 | 90% | 1,100 |

Km (Michaelis constant for creatine), Vmax (maximum transport rate), and Ki (inhibitor binding affinity) are hypothetical.

Experimental Protocols for Identifying and Characterizing Resistance

The following protocols describe standard methodologies that can be employed to generate, identify, and validate on-target resistance mutations to SLC6A8 inhibitors.

This method involves exposing a cancer cell line known to be dependent on SLC6A8 to escalating doses of an SLC6A8 inhibitor over a prolonged period.

-

Cell Line Selection: Choose a cell line (e.g., colorectal cancer line HCT116 or a patient-derived xenograft line) that exhibits high SLC6A8 expression and sensitivity to the inhibitor.

-

Initial Dosing: Culture cells in the presence of the SLC6A8 inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

-

Dose Escalation: As cell populations recover and resume proliferation, gradually increase the inhibitor concentration in a stepwise manner.

-

Isolation of Resistant Clones: After several months of culture, isolate single-cell clones that are capable of proliferating at high concentrations of the inhibitor (e.g., >10x the initial IC50).

-

Genomic Analysis: Perform targeted sequencing of the SLC6A8 gene in the resistant clones to identify potential mutations. Compare these sequences to the parental (non-resistant) cell line.

Once candidate mutations are identified, their role in conferring resistance must be validated.

-

Site-Directed Mutagenesis: Introduce the identified mutation(s) into a wild-type SLC6A8 expression vector using a standard site-directed mutagenesis kit.

-

Transfection: Transfect a suitable host cell line (e.g., HEK293T or SLC6A8-null cells) with either the wild-type or mutant SLC6A8 construct.

-

Creatine Uptake Assay:

-

Plate transfected cells in 96-well plates.

-

Pre-incubate the cells with a range of concentrations of the SLC6A8 inhibitor for 30 minutes.

-

Add radiolabeled [14C]-creatine to the medium and incubate for a defined period (e.g., 10 minutes).

-

Wash the cells to remove extracellular radiolabel.

-

Lyse the cells and measure the intracellular [14C]-creatine using a scintillation counter.

-

-

Data Analysis: Calculate the IC50 of the inhibitor for both the wild-type and mutant transporter. A significant rightward shift in the dose-response curve for the mutant confirms its role in resistance.

Visualizations of Key Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the conceptual and experimental frameworks for studying SLC6A8 inhibitor resistance.

Conclusion and Future Directions

While the clinical development of SLC6A8 inhibitors is still in its early stages, a proactive approach to understanding and overcoming potential resistance is paramount. The absence of published on-target resistance mutations for SLC6A8 inhibitors highlights a critical knowledge gap. The experimental frameworks detailed in this guide provide a clear path for researchers to begin identifying these mechanisms.

Future work should focus on:

-

Performing in vitro directed evolution studies with current lead inhibitors to generate and identify resistance mutations.

-

Utilizing deep mutational scanning to systematically map all possible mutations in SLC6A8 that can confer resistance.

-

Solving the high-resolution structure of SLC6A8, which would provide invaluable insight into inhibitor binding and the structural basis of resistance.

By anticipating on-target resistance, drug developers can design more resilient second-generation inhibitors and rational combination strategies, ultimately improving the long-term clinical utility of targeting the SLC6A8 transporter.

References

- 1. What are SLC6A8 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SLC6A8-mediated intracellular creatine accumulation enhances hypoxic breast cancer cell survival via ameliorating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Ompenaclid In Vitro Cell Viability Assessment

These application notes provide detailed protocols for assessing the in vitro efficacy of Ompenaclid (also known as RGX-202) by measuring its impact on cancer cell viability. This compound is a first-in-class, oral small-molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2][3] Its mechanism of action involves disrupting the energy metabolism of cancer cells, making cell viability assays a critical tool for evaluating its therapeutic potential.[1]

Mechanism of Action

This compound works by blocking the SLC6A8 transporter, which prevents the import of creatine and phosphocreatine (B42189) into cancer cells.[4] This inhibition leads to a significant depletion of intracellular phosphocreatine (PCr) and adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2][5][6] The resulting energy crisis interferes with multiple biosynthetic pathways, such as pyrimidine (B1678525) synthesis and fatty acid metabolism, that are essential for the rapid growth and survival of tumor cells, particularly those with RAS mutations.[4][5] Ultimately, this metabolic disruption induces tumor cell apoptosis (programmed cell death).[2][4][7]

In one study, treatment of cells with 10 μM of this compound for 96 hours under hypoxic conditions resulted in a substantial (46%) reduction in intracellular ATP levels, a greater than 79% reduction in cellular creatine, and a nearly complete depletion of phosphocreatine (>99%).[2]

Recommended Cell Viability Assays

Given this compound's direct impact on cellular ATP levels, an ATP quantification assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is highly recommended. This method provides a sensitive and direct measure of metabolically active, viable cells.[8] As a robust and widely adopted alternative, the MTT colorimetric assay, which measures mitochondrial dehydrogenase activity, is also detailed.[9]

| Assay Type | Principle | Detection | Key Advantages | Key Disadvantages |

| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction.[10] | Luminescence | High sensitivity, simple "add-mix-measure" protocol, fewer steps.[11] | Requires a luminometer. |

| MTT Assay | Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (MTT) to a purple formazan (B1609692) product.[12] | Absorbance (Colorimetric) | Cost-effective, widely used and understood, uses standard absorbance plate reader.[13] | Requires a solubilization step, less sensitive than ATP assays, MTT can be toxic to cells. |

Protocol 1: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a method for determining cell viability by quantifying ATP. The luminescent signal generated is directly proportional to the number of viable cells in culture.[8]

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. inspirna.com [inspirna.com]

- 5. inspirna.com [inspirna.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. inspirna.com [inspirna.com]

- 8. promega.com [promega.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. jrmds.in [jrmds.in]

Application Notes and Protocols: Establishing Ompenaclid-Resistant Cancer Cell Line Models

Introduction

Ompenaclid (RGX-202) is a first-in-class, orally available small molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2][3][4] By blocking creatine uptake, this compound disrupts the energy metabolism of cancer cells, leading to the depletion of intracellular phosphocreatine (B42189) and ATP.[5] This energy stress induces apoptosis and inhibits critical biosynthetic pathways, such as pyrimidine (B1678525) and fatty acid synthesis, that are essential for rapidly proliferating tumor cells. This compound is currently under investigation in clinical trials for the treatment of advanced or metastatic colorectal cancer, particularly in patients with RAS mutations.

The development of drug resistance is a major challenge in cancer therapy. While preclinical models have suggested a lack of on-target resistance to SLC6A8 inhibition by this compound, the potential for cancer cells to develop off-target resistance mechanisms remains a critical area of investigation. Establishing this compound-resistant cancer cell line models is therefore essential for understanding the potential mechanisms of resistance, identifying biomarkers, and developing strategies to overcome it.

These application notes provide a detailed protocol for generating and characterizing this compound-resistant cancer cell lines in vitro.

This compound's Mechanism of Action

This compound competitively inhibits the SLC6A8 transporter, which is responsible for the uptake of creatine into cells. In hypoxic tumor environments, some cancer cells upregulate SLC6A8 to increase their energy supply via the phosphocreatine-creatine kinase system. By blocking this transporter, this compound leads to a reduction in intracellular creatine and phosphocreatine levels, resulting in decreased ATP production. The subsequent energy crisis triggers apoptosis and hampers the synthesis of macromolecules necessary for cell growth and division.

Experimental Protocols

This section outlines the detailed methodology for establishing and characterizing this compound-resistant cancer cell lines.

Materials and Equipment

Reagents:

-

Parental cancer cell line of interest (e.g., colorectal cancer cell line with a RAS mutation)

-

This compound (RGX-202)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell viability assay kit (e.g., MTT, CCK-8)

-

Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Microplate reader

-

Microscope

-

Centrifuge

-

Water bath

-

Hemocytometer or automated cell counter

-

Liquid nitrogen storage tank

Phase 1: Determination of this compound IC50 in Parental Cell Line

The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line.

Protocol:

-

Seed the parental cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a series of this compound dilutions in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72-96 hours.

-

Assess cell viability using an MTT or CCK-8 assay according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting a dose-response curve.

Phase 2: Generation of this compound-Resistant Cell Line

This protocol is based on the continuous exposure method with stepwise increases in drug concentration.

Protocol:

-

Initiate the culture of the parental cell line in a low concentration of this compound (e.g., IC10 or IC20 determined in Phase 1).

-

Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days.

-

When the cells reach 70-80% confluency, passage them as usual, but maintain the same concentration of this compound in the fresh medium.

-

Once the cells show stable growth and morphology similar to the parental line, increase the this compound concentration by a factor of 1.5 to 2.

-

Repeat this process of gradual dose escalation. If significant cell death occurs, maintain the cells at the current concentration until they recover or return to the previous, lower concentration for a period before attempting to increase it again.

-

At each stable concentration, cryopreserve vials of cells for future use.

-

Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50) for several passages. This process can take 3-12 months.

Phase 3: Characterization of the this compound-Resistant Cell Line

Once a resistant cell line is established, it is crucial to confirm and characterize the resistant phenotype.

Protocols:

-

IC50 Re-evaluation: Determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms resistance.

-

Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. This will assess the stability of the resistant phenotype.

-

Cross-Resistance Studies: Evaluate the sensitivity of the this compound-resistant cell line to other anti-cancer agents to investigate potential cross-resistance mechanisms.

-

Molecular and Cellular Analysis:

-

Western Blotting/RT-qPCR: Analyze the expression levels of SLC6A8 and other proteins involved in energy metabolism and cell survival pathways.

-

Metabolomics: Measure intracellular levels of creatine, phosphocreatine, and ATP in parental and resistant cells with and without this compound treatment.

-

Next-Generation Sequencing (NGS): Perform whole-exome or RNA sequencing to identify genetic or transcriptomic changes associated with resistance.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: this compound IC50 Values in Parental and Resistant Cell Lines

| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |

| Parental (e.g., HCT116) | 10.5 ± 1.2 | 1.0 |

| This compound-Resistant | 125.8 ± 9.7 | 12.0 |

| RI = IC50 of Resistant Line / IC50 of Parental Line |

Table 2: Intracellular Metabolite Levels Under this compound Treatment

| Cell Line | Treatment | Creatine (nmol/mg protein) | Phosphocreatine (nmol/mg protein) | ATP (nmol/mg protein) |

| Parental | Vehicle | 25.3 ± 2.1 | 40.1 ± 3.5 | 55.2 ± 4.8 |

| Parental | This compound (10 µM) | 5.2 ± 0.8 | 2.5 ± 0.4 | 28.9 ± 3.1 |

| Resistant | Vehicle | 24.8 ± 2.5 | 38.9 ± 4.0 | 53.8 ± 5.1 |

| Resistant | This compound (10 µM) | 18.9 ± 1.9 | 29.5 ± 3.2 | 49.7 ± 4.5 |

Potential Resistance Mechanisms to Investigate

Based on the mechanism of action of this compound, potential resistance mechanisms that could be explored in the established cell line models include:

-

Upregulation of alternative energy pathways: Cancer cells might adapt by increasing their reliance on glycolysis or other metabolic pathways to compensate for the reduced ATP production from the phosphocreatine system.

-

Alterations in downstream signaling: Changes in apoptosis-regulating proteins (e.g., Bcl-2 family members) or cell survival pathways (e.g., PI3K/Akt/mTOR) could confer resistance.

-

Increased drug efflux: While less likely for a novel agent without known efflux pump interactions, overexpression of ABC transporters should not be entirely ruled out.

-

Metabolic reprogramming: Global shifts in cellular metabolism to bypass the creatine dependency.

By establishing and characterizing this compound-resistant cancer cell lines, researchers can gain valuable insights into the molecular mechanisms that may contribute to clinical resistance, paving the way for the development of more effective therapeutic strategies.

References

Measuring SLC6A8 Transport Activity In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Solute Carrier Family 6 Member 8 (SLC6A8), also known as the creatine (B1669601) transporter (CRT), is a vital protein responsible for the sodium- and chloride-dependent uptake of creatine into cells. This process is crucial for maintaining the high intracellular creatine and phosphocreatine (B42189) levels necessary for cellular energy homeostasis, particularly in tissues with high energy demands such as the brain and muscle. Dysfunctional SLC6A8 transport due to genetic mutations leads to Creatine Transporter Deficiency (CTD), an X-linked metabolic disorder characterized by intellectual disability, developmental delays, and seizures. Therefore, robust in vitro methods for measuring SLC6A8 transport activity are essential for diagnosing CTD, characterizing patient-specific mutations, and for the discovery and development of novel therapeutic interventions.

This document provides detailed application notes and protocols for measuring SLC6A8 transport activity in vitro, focusing on the widely used radiolabeled creatine uptake assay.

Principle of the Assay

The most common method to directly measure SLC6A8 transport activity is the radiolabeled creatine uptake assay. This assay quantifies the rate at which cells import a radiolabeled form of creatine, such as [¹⁴C]creatine or deuterated creatine (D3-creatine). Cells expressing functional SLC6A8 will accumulate the radiolabeled substrate over time. By measuring the intracellular radioactivity or the amount of labeled creatine, the transport activity can be determined. This method allows for the kinetic characterization of the transporter, including the determination of the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax), as well as the assessment of inhibitor potency (IC50).

Experimental Workflow

The general workflow for an in vitro SLC6A8 transport assay involves several key steps, from cell culture to data analysis.

Application Notes and Protocols: Ompenaclid in Combination with FOLFIRI and Bevacizumab for Advanced or Metastatic Colorectal Cancer

These application notes provide a comprehensive overview of the treatment regimen combining Ompenaclid (RGX-202) with FOLFIRI (irinotecan, folinic acid, and 5-fluorouracil) and bevacizumab for researchers, scientists, and drug development professionals. The information is based on available clinical trial data for the treatment of advanced or metastatic colorectal cancer (mCRC), particularly in patients with RAS mutations.

Introduction

This compound is a first-in-class, oral small molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2][3] By blocking this transporter, this compound disrupts the energy metabolism of cancer cells by reducing intracellular levels of phosphocreatine (B42189) and ATP, ultimately leading to tumor cell apoptosis.[3][4] This novel mechanism of action is being explored in combination with standard-of-care chemotherapy to enhance anti-tumor activity, especially in cancers with high energy demands, such as RAS-mutated tumors.[4][5] The combination of this compound with FOLFIRI, a standard chemotherapy regimen, and bevacizumab, a VEGF inhibitor that prevents the formation of new blood vessels that supply tumors, has shown encouraging clinical activity in patients with advanced or metastatic colorectal cancer.[2]

Mechanism of Action

The therapeutic strategy of combining this compound with FOLFIRI and bevacizumab targets multiple facets of cancer cell biology:

-

This compound: Inhibits the SLC6A8 creatine transporter, leading to depleted intracellular ATP levels. This energy starvation state inhibits critical downstream pathways necessary for tumor growth and survival, including pyrimidine (B1678525) and fatty acid synthesis.[4][5]

-

FOLFIRI: A combination chemotherapy regimen that interferes with DNA replication and repair in rapidly dividing cancer cells.

-

Irinotecan: A topoisomerase I inhibitor that prevents DNA unwinding, leading to DNA strand breaks and apoptosis.

-

5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, disrupting the synthesis of thymidine, a necessary component of DNA.

-

Folinic Acid (Leucovorin): Enhances the activity of 5-FU by stabilizing its binding to thymidylate synthase.

-

-

Bevacizumab: A monoclonal antibody that targets Vascular Endothelial Growth Factor A (VEGF-A), inhibiting angiogenesis and reducing blood supply to the tumor.

Below is a diagram illustrating the signaling pathway targeted by this compound.

Quantitative Data from Clinical Trials

The following tables summarize the efficacy and safety data from a Phase 1b/2 study of this compound in combination with FOLFIRI and bevacizumab in patients with advanced/metastatic colorectal cancer. The data cutoff for this information is September 18, 2023.[2][5]

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | RAS-mutant (n=41) | RAS-wildtype (n=9) |

| Sex, n (%) | ||

| Male | 25 (61) | 6 (67) |

| Female | 16 (39) | 3 (33) |

| ECOG Performance Status, n (%) | ||

| 0 | 20 (49) | 4 (44) |

| 1 | 21 (51) | 5 (56) |

| Prior Therapies, n (%) | ||

| Oxaliplatin + 5-FU | 41 (100) | 9 (100) |

| Bevacizumab | 28 (68) | 8 (89) |

Source: Inspirna, Phase 1b/2 study data.[5]

Table 2: Efficacy of this compound in Combination with FOLFIRI and Bevacizumab

| Endpoint | RAS-mutant (n=41) | RAS-wildtype (n=9) |

| Objective Response Rate (ORR) | 37% (in 30 evaluable patients) | 22% |

| Median Progression-Free Survival (mPFS) | 10.2 months | 7.5 months |

| Median Overall Survival (mOS) | 19.1 months | 14.5 months |

Source: Inspirna, Phase 1b/2 study data.[2][5][6][7][8]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) (All Grades)

| Adverse Event | Frequency |

| Diarrhea | 58% |

| Nausea | 52% |

| Neutropenia | 18% (Grade ≥3) |

| Diarrhea | 13% (Grade ≥3) |

| Fatigue | 10% (Grade ≥3) |

| Abdominal Pain | 10% (Grade ≥3) |

Source: Inspirna, Phase 1b/2 study data.[4][9]

Experimental Protocols

The following protocols are based on the Phase 2 clinical trial design for this compound in combination with FOLFIRI and bevacizumab.